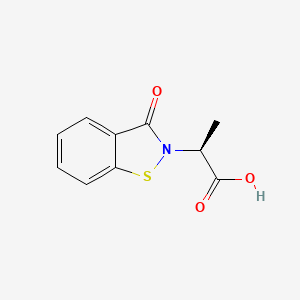

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Description

(2S)-2-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a chiral benzisothiazolone derivative characterized by a 1,2-benzisothiazol-3(2H)-one core fused to a propanoic acid group in the (S)-configuration at the 2-position. This compound (CAS: 1212358-67-2) is commercially available as a building block for pharmaceutical and agrochemical research . Its structure combines the redox-active benzisothiazolone moiety with a carboxylic acid functional group, enabling applications in drug design, particularly in targeting enzymes or receptors sensitive to stereochemistry .

Properties

IUPAC Name |

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDISURAFHPIHS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the formation of the benzisothiazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzisothiazole ring. Subsequent oxidation and functional group transformations yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Compounds Compared:

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid

- Structure: Acetic acid derivative (shorter carbon chain).

- Properties: Intermediate for antimicrobial benzisothiazolone derivatives; lacks stereochemical specificity.

- Activity: Demonstrates antibacterial and antifungal efficacy, attributed to the benzisothiazolone core .

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS: 83747-21-1) Structure: Sulfone (1,1-dioxide) modification on the benzisothiazolone ring.

Sodium 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propane-1-sulfonate (SAPS)

- Structure: Sodium salt with sulfonate group.

- Properties: High water solubility due to ionic sulfonate; used in industrial applications requiring aqueous compatibility .

Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate Structure: Ester derivative. Properties: Increased lipophilicity; likely a prodrug form for improved membrane permeability .

(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS: 151094-81-4) Structure: Quinazoline dione replaces benzisothiazolone; additional phenyl group. Activity: Targets kinase pathways due to quinazoline’s planar aromaticity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility | Key Modifications |

|---|---|---|---|---|---|

| Target Compound | C10H9NO3S | 223.25 g/mol | 1.2 | Low | (S)-configuration, propanoic acid |

| 2-(3-Oxo-benzothiazol-2-yl)acetic acid | C9H7NO3S | 209.22 g/mol | 0.8 | Moderate | Acetic acid chain |

| 3-(1,1-Dioxido-benzisothiazol-2-yl)propanoic acid | C10H9NO5S2 | 295.31 g/mol | -0.5 | High | Sulfone group |

| SAPS | C10H10NNaO7S3 | 399.38 g/mol | -3.1 | Very high | Sulfonate, sodium salt |

| Ethyl ester derivative | C12H13NO5S | 283.30 g/mol | 2.5 | Low | Ethyl ester |

Stereochemical Considerations

The (S)-configuration in the target compound distinguishes it from non-chiral analogues like 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS 89139-48-0). Stereochemistry influences binding affinity to chiral targets, such as enzymes or receptors involved in inflammatory pathways .

Biological Activity

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a compound belonging to the class of benzisothiazole derivatives. These compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is C₁₀H₉NO₃S, with a molecular weight of 225.25 g/mol. The structure features a benzisothiazole ring fused with a propanoic acid moiety, contributing to its unique chemical properties and biological activities.

The biological activity of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets within cells. The benzisothiazole ring can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the propanoic acid moiety may enhance the compound's binding affinity and specificity. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Cell Cycle Disruption : It can interfere with cellular processes that regulate cell proliferation.

Antimicrobial Activity

Research has demonstrated that (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid exhibits significant antimicrobial properties. A study conducted by Taubert et al. (2002) reported that benzisothiazolone derivatives possess high antibacterial and antifungal activity. The compound's effectiveness against various pathogens highlights its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid has been investigated in several studies. For instance, a study published in Journal of Medicinal Chemistry indicated that this compound could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, it is essential to compare it with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Benzisothiazole | Moderate | Low |

| Benzothiazole | Low | Moderate |

| (2S)-2-(3-Oxo-benzisothiazol)propanoic acid | High | High |

Q & A

Q. What are the established synthetic routes for (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, and how is its stereochemical purity validated?

The compound is synthesized via nucleophilic substitution or coupling reactions involving 1,2-benzisothiazol-3(2H)-one precursors. For example, ester intermediates (e.g., methyl or propyl esters) are hydrolyzed to yield the propanoic acid derivative . Stereochemical integrity is confirmed using chiral HPLC or X-ray crystallography, as demonstrated in crystal structure analyses (e.g., Acta Cryst. E67, o3295) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/13C NMR : Key signals include the propanoic acid α-proton (δ 3.15–5.62 ppm) and carbonyl resonances (C=O at ~170 ppm) .

- X-ray diffraction : Reveals planar benzisothiazolone rings and hydrogen-bonding networks stabilizing the crystal lattice .

- FT-IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain its antimicrobial activity?

The compound disrupts bacterial pyrimidine biosynthesis by targeting CTP synthase (PyrG). Competitive binding assays (e.g., saturation transfer difference NMR) show it competes with ATP/UTP for the enzyme active site, blocking CTP production . This mechanism is conserved across Gram-positive and Gram-negative pathogens, making it a broad-spectrum candidate .

Q. How can researchers resolve contradictions in activity data across studies?

- Assay variability : Differences in bacterial strains (e.g., S. pneumoniae vs. E. coli) or growth media affect IC₅₀ values .

- Substituent effects : Electron-withdrawing groups (e.g., -F) enhance activity, while bulky substituents may reduce bioavailability .

- Validation : Cross-reference enzymatic assays (e.g., luminescence-based ATPase) with microbiological susceptibility testing .

Methodological Guidance

Q. What purification strategies optimize yield and purity for derivatives?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 90% yield for methyl ester intermediates) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 93–106°C for hydrazide derivatives) .

- HPLC monitoring : Ensure >98% purity for biological testing, as in compound G1 .

Q. How should researchers design experiments to evaluate stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

- Serum stability : Test in 50% fetal bovine serum at 37°C for 24 hours .

- Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds (e.g., mp 139.5–140°C for related thiazole derivatives) .

Data Contradiction Analysis

Q. Why do some derivatives show poor activity despite favorable in silico predictions?

- Solubility limitations : Propanoic acid derivatives may exhibit low solubility in aqueous media. Address via salt formation (e.g., sodium or potassium salts) .

- Off-target effects : Use knock-out bacterial strains (e.g., PyrG-null mutants) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.